6-Methoxyphthalazine
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Overview
Description
6-Methoxyphthalazine is a heterocyclic compound belonging to the phthalazine family It is characterized by a phthalazine ring substituted with a methoxy group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxyphthalazine typically involves the following steps:
Lithiation and Formylation: The starting material, 2-bromobenzaldehyde acetal, undergoes lithiation using n-butyllithium in tetrahydrofuran (THF) at -78°C. The mixture is then warmed to -40°C and recooled to -78°C before adding anhydrous N,N-dimethylformamide. This step yields the corresponding aldehyde.
Deprotection: The aldehyde is deprotected using wet Amberlyst® 15 in acetone, converting the acetals back to aldehydes.
Condensative Cyclization: The final step involves reacting the o-dialdehyde with anhydrous hydrazine in absolute ethanol at 0°C to 23°C, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the described synthetic route can be scaled up for industrial applications, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxyphthalazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
6-Methoxyphthalazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methoxyphthalazine involves its interaction with specific molecular targets. For instance, it can inhibit bacterial DHFR, thereby disrupting bacterial growth and proliferation. The compound’s methoxy group plays a crucial role in its binding affinity and specificity towards the target enzyme .
Comparison with Similar Compounds
Phthalazine: The parent compound without the methoxy substitution.
6-Chlorophthalazine: A similar compound with a chlorine atom instead of a methoxy group.
6-Methylphthalazine: A derivative with a methyl group at the sixth position.
Uniqueness: 6-Methoxyphthalazine is unique due to its methoxy substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a therapeutic agent and a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C9H8N2O |
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Molecular Weight |
160.17 g/mol |
IUPAC Name |
6-methoxyphthalazine |
InChI |
InChI=1S/C9H8N2O/c1-12-9-3-2-7-5-10-11-6-8(7)4-9/h2-6H,1H3 |
InChI Key |
LKPNNHQRYJGPSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN=NC=C2C=C1 |
Origin of Product |
United States |
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